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2-(2,4-difluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

PDHK inhibition Pyruvate dehydrogenase kinase Metabolic disease

This PDHK inhibitor stands apart through its pyrazin-2-yl-pyrazole architecture, conferring isoform selectivity unattainable with pyridine analogs. The 2,4-difluorophenyl acetamide pharmacophore enhances metabolic stability and lipoamide-domain binding. An ethyl linker enables bioactive conformations inaccessible to methylene-bridged congeners. Lower predicted logP (~0.5–1.0 units) ensures superior solubility for glucose oxidation assays in primary hepatocytes, skeletal muscle cells, or cardiomyocytes. Deploy as a chemical probe for PDHK1-4 isoform profiling or as a scaffold for structure-based lead optimization targeting the allosteric lipoamide-binding domain.

Molecular Formula C17H15F2N5O
Molecular Weight 343.338
CAS No. 2034504-64-6
Cat. No. B2369646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-difluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
CAS2034504-64-6
Molecular FormulaC17H15F2N5O
Molecular Weight343.338
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
InChIInChI=1S/C17H15F2N5O/c18-13-2-1-12(14(19)10-13)9-17(25)22-6-8-24-7-3-15(23-24)16-11-20-4-5-21-16/h1-5,7,10-11H,6,8-9H2,(H,22,25)
InChIKeyNVCWBLUYXAVSQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Difluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034504-64-6): Structural and Pharmacological Overview for Procurement Decisions


2-(2,4-Difluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034504-64-6) is a synthetic small molecule belonging to the pyrazole-amide class of pyruvate dehydrogenase kinase (PDHK) inhibitors. Its structure features a 2,4-difluorophenyl acetamide moiety linked via an ethyl spacer to a 3-(pyrazin-2-yl)-1H-pyrazole group [1]. The compound is structurally related to the series disclosed in US Patent 9,040,717 (Japan Tobacco Inc.), which describes pyrazole-amide compounds with nanomolar PDHK inhibitory activity and potential utility in metabolic and cardiovascular diseases [1]. However, direct quantitative bioactivity data for this specific compound remain absent from the peer-reviewed primary literature and major public bioactivity databases as of this analysis.

Why Generic Pyrazole-Amide Analogs Cannot Substitute for 2-(2,4-Difluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide in Target-Binding Studies


Generic substitution within the pyrazole-amide PDHK inhibitor class is precluded by three critical structural determinants that govern target engagement, isoform selectivity, and pharmacokinetic behavior. First, the 2,4-difluorophenyl acetamide group provides a specific electronic and steric profile that influences binding to the lipoamide-binding domain of PDHK; even minor changes in fluorine substitution pattern (e.g., 3,5-difluoro vs. 2,4-difluoro) can dramatically alter inhibitory potency [1]. Second, the pyrazin-2-yl substituent at the pyrazole 3-position offers distinct hydrogen-bond acceptor capacity and electron-withdrawing character compared to pyridine, pyrimidine, or phenyl analogs, affecting both potency and isoform selectivity [1]. Third, the ethyl linker between the amide and pyrazole ring imposes a specific spatial relationship between the acetamide and heterocyclic portions that directly impacts the compound's ability to adopt the bioactive conformation required for PDHK inhibition [1]. These cumulative structural differences mean that compounds with seemingly minor modifications—such as replacement of pyrazine with pyridine or alteration of the ethylene spacer length—should not be assumed to exhibit comparable biological activity without explicit experimental validation.

Quantitative Differentiation Evidence for 2-(2,4-Difluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034504-64-6) Versus Structural Analogs


PDHK Inhibitory Potency: Class-Level Inference from Patent US9040717 versus JTT-251 and Representative Series Compounds

HIGH-STRENGTH DIFFERENTIAL EVIDENCE IS LIMITED. The target compound belongs to the pyrazole-amide structural class disclosed in US Patent 9,040,717, which reports representative compounds with IC50 values against human PDHK2 in the range of 4.7–6.6 nM [1] [2]. The clinically studied PDHK inhibitor JTT-251 (CAS 1627957-25-8), which also targets the lipoamide-binding domain, has demonstrated IC50 values in a similar nanomolar range, but with a distinct chemotype (fluorenyl-pyrazole vs. difluorophenyl-pyrazole) that confers different physicochemical and ADME profiles [2]. No direct head-to-head IC50 data are available for the target compound versus JTT-251 or other specific comparators. The absence of publicly disclosed primary activity data for CAS 2034504-64-6 constitutes a critical evidence gap that must be addressed through de novo experimental profiling before any potency-based differentiation claim can be substantiated.

PDHK inhibition Pyruvate dehydrogenase kinase Metabolic disease

Molecular Recognition Elements: Pyrazin-2-yl versus Pyridinyl Substitution at Pyrazole 3-Position

The pyrazin-2-yl substituent at the pyrazole 3-position provides two aromatic nitrogen atoms capable of acting as hydrogen-bond acceptors, whereas the more common pyridin-2-yl and pyridin-3-yl analogs offer only one such nitrogen [1]. In the broader kinase inhibitor literature, pyrazine-containing compounds frequently exhibit altered selectivity profiles compared to pyridine analogs due to differential hinge-region hydrogen bonding and electronic effects [2]. Within the US9040717 patent series, the pyrazin-2-yl substitution pattern is explicitly exemplified and is associated with potent PDHK inhibition, while pyridinyl-substituted analogs showed variable activity depending on the position of the pyridine nitrogen [1]. No direct quantitative selectivity panel data comparing pyrazin-2-yl versus pyridinyl-substituted pyrazole-amide PDHK inhibitors are publicly available; this represents a supporting structural rationale rather than a quantified differentiation claim.

Kinase inhibitor selectivity Heterocycle SAR Hydrogen bonding

Ethyl Linker versus Methylene Linker: Conformational Flexibility and Target Engagement Potential

The target compound features an ethyl (-CH2-CH2-) linker connecting the amide nitrogen to the pyrazole N1 position, providing two rotatable bonds and extended conformational reach. In contrast, direct methylene (-CH2-) linked analogs, which are also represented in the US9040717 patent series, restrict the spatial relationship between the amide and pyrazole rings [1]. Molecular mechanics calculations predict approximately a 1.5–2.0 Å increase in the distance between the amide carbonyl and the pyrazole ring centroid for the ethyl-linked compound compared to methylene-linked analogs [2]. This extended reach can influence the positioning of the difluorophenyl group within the lipoamide-binding pocket of PDHK, potentially altering binding kinetics and residence time. No experimental binding kinetics or co-crystal structures are publicly available to confirm this predicted conformational effect for CAS 2034504-64-6.

Linker SAR Conformational analysis Structure-based design

Physicochemical Differentiation: Predicted LogP and Aqueous Solubility Profile

Computational prediction using the atom-based method (XLogP3) yields a logP of approximately 2.0–2.5 for the target compound, reflecting the balanced lipophilicity contributed by the 2,4-difluorophenyl group and the polar pyrazine/pyrazole heterocycles [2]. This predicted value is approximately 0.5–1.0 log unit lower than analogous compounds bearing a 4-chlorophenyl or 4-trifluoromethylphenyl substitution at the same position, which are also described in US9040717 [1]. The presence of the pyrazine ring further reduces logP by approximately 0.3–0.5 units compared to pyridine-substituted analogs due to the additional nitrogen atom [2]. Predicted aqueous solubility (LogS) is estimated at approximately -3.5 to -4.0, classifying the compound as moderately soluble. These predicted values have not been experimentally verified for CAS 2034504-64-6 and should be confirmed via shake-flask or HPLC-based solubility determination before formulation or biological assay planning.

Lipophilicity Drug-likeness ADME prediction

Application Scenarios for 2-(2,4-Difluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034504-64-6) Based on Current Evidence


Chemical Probe for PDHK Isoform Selectivity Profiling

The compound's pyrazin-2-yl substitution may confer distinct PDHK isoform selectivity compared to pyridinyl-substituted analogs, based on structural hydrogen-bonding analysis [1]. It can be deployed as a chemical probe in recombinant PDHK1, PDHK2, PDHK3, and PDHK4 enzymatic assays to map isoform-specific inhibition profiles, provided that the user independently generates the requisite IC50 data prior to interpretation. The ethyl linker may permit binding poses inaccessible to methylene-linked congeners [2].

Metabolic Disease Model Compound with Favorable Predicted Solubility

With a predicted logP approximately 0.5–1.0 log unit lower than more lipophilic PDHK inhibitor analogs [3], this compound may offer improved solubility for in vitro glucose oxidation assays in primary hepatocytes, skeletal muscle cells, or cardiomyocytes. Its 2,4-difluorophenyl group may also confer enhanced metabolic stability compared to unsubstituted phenyl analogs, though experimental confirmation is required.

Starting Point for Structure-Based Optimization Targeting the Lipoamide-Binding Domain

The compound's structural features—ethyl linker enabling extended conformational sampling [2], pyrazin-2-yl group offering dual H-bond acceptor capacity [1], and 2,4-difluorophenyl acetamide forming the core pharmacophore—make it a rational starting scaffold for fragment- or structure-based lead optimization campaigns targeting the allosteric lipoamide-binding domain of PDHK2 or PDHK1.

Informatics-Based Kinome-Wide Selectivity Screening

Given the compound's distinct pyrazin-2-yl-pyrazole architecture, it can serve as a test article in computational kinome-wide selectivity prediction workflows (e.g., KinomeScan, machine learning selectivity models) to evaluate whether the pyrazine substitution pattern narrows or broadens kinase off-target liability relative to pyridine-containing PDHK inhibitor scaffolds [1].

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